molecular formula C16H12Cl2N4O3 B2626619 2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 904502-81-4

2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No.: B2626619
CAS No.: 904502-81-4
M. Wt: 379.2
InChI Key: LRTKSJHYAWPTEA-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethylpurino core, and an oxazole ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl precursor. This precursor is then reacted with a dimethylpurino derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Industrial production also emphasizes the importance of safety protocols and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione shares similarities with other compounds containing dichlorophenyl, dimethylpurino, and oxazole groups. Examples include:
    • This compound analogs with different substituents.
    • Compounds with similar core structures but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3/c1-8-6-21-12-13(19-15(21)25-8)20(2)16(24)22(14(12)23)7-9-3-4-10(17)11(18)5-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTKSJHYAWPTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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